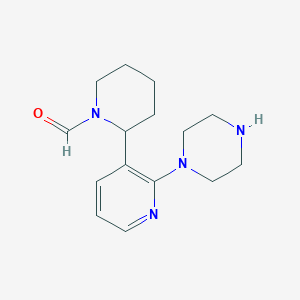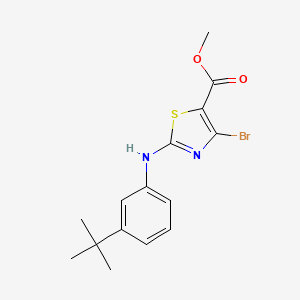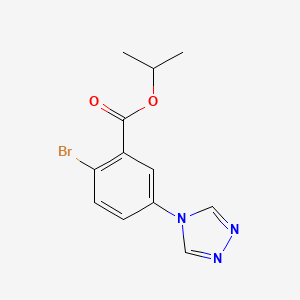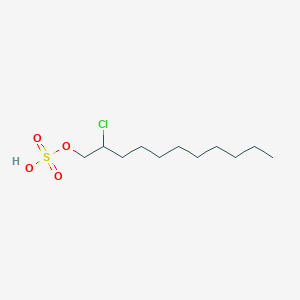
2-(2-(Piperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(哌嗪-1-基)吡啶-3-基)哌啶-1-甲醛是一种复杂的有机化合物,其结构包含哌嗪和吡啶基团。该化合物在药物化学领域具有重要意义,因为它具有潜在的生物活性,并且可以作为更复杂分子的构建块。
准备方法
合成路线和反应条件
2-(2-(哌嗪-1-基)吡啶-3-基)哌啶-1-甲醛的合成通常涉及多步有机反应。 一种常见的方法包括用锍盐对1,2-二胺衍生物进行环化,然后进行选择性分子内环化反应 。 另一种方法涉及乌吉反应,这是一种多组分反应,可以有效地生成哌嗪衍生物 .
工业生产方法
该化合物的工业生产可能涉及使用优化反应条件的大规模合成,以确保高收率和纯度。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
2-(2-(哌嗪-1-基)吡啶-3-基)哌啶-1-甲醛可以进行各种化学反应,包括:
氧化: 该反应可以引入额外的官能团或修饰现有的官能团。
还原: 该反应可以将羰基还原为醇或胺。
取代: 该反应可以将一个官能团替换为另一个,通常使用亲核试剂或亲电试剂。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用的还原剂包括氢化锂铝 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
取代: 常用的试剂包括卤化物(例如溴、氯)和亲核试剂(例如胺、硫醇)。
主要生成物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羧酸或酮,而还原可能产生醇或胺。
科学研究应用
作用机制
2-(2-(哌嗪-1-基)吡啶-3-基)哌啶-1-甲醛的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以作为某些酶或受体的抑制剂或激活剂,从而调节生物过程。确切的机制取决于具体的应用和靶标。
相似化合物的比较
类似化合物
2-(哌嗪-1-基)嘧啶: 该化合物具有哌嗪部分,并具有类似的生物活性.
3-(哌嗪-1-基)-1,2-苯并噻唑: 该化合物也具有哌嗪部分,并用于类似的研究应用.
1-(4-(哌嗪-1-基)苯基)吡啶-2(1H)-酮: 该化合物用作潜在的血清素再摄取抑制剂.
独特性
2-(2-(哌嗪-1-基)吡啶-3-基)哌啶-1-甲醛是独特的,因为它具有哌嗪和吡啶基团的特定组合,赋予其独特的化学和生物学特性。它在进行各种化学反应方面的多功能性和广泛的应用范围使其成为科学研究中一种有价值的化合物。
属性
分子式 |
C15H22N4O |
|---|---|
分子量 |
274.36 g/mol |
IUPAC 名称 |
2-(2-piperazin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C15H22N4O/c20-12-19-9-2-1-5-14(19)13-4-3-6-17-15(13)18-10-7-16-8-11-18/h3-4,6,12,14,16H,1-2,5,7-11H2 |
InChI 键 |
MPXVKSDOAWEZQK-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C(C1)C2=C(N=CC=C2)N3CCNCC3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11814697.png)


![2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11814709.png)


![2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B11814727.png)





